molecular formula C9H11NO2S2 B3422238 4-(Pyridin-2-yldisulfanyl)butanoic acid CAS No. 250266-79-6

4-(Pyridin-2-yldisulfanyl)butanoic acid

Cat. No.: B3422238
CAS No.: 250266-79-6
M. Wt: 229.3 g/mol
InChI Key: SLMVEZKWNOGJPD-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yldisulfanyl)butanoic acid is an organic compound with the molecular formula C9H11NO2S2 It is characterized by the presence of a pyridine ring attached to a butanoic acid moiety through a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yldisulfanyl)butanoic acid typically involves the reaction of pyridine-2-thiol with 4-bromobutanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The disulfide bond is formed through the oxidation of the thiol group, which can be achieved using oxidizing agents like hydrogen peroxide or iodine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Disulfide Bond

The disulfide bond undergoes oxidation to form sulfonic acid derivatives under controlled conditions.

Reagents/Conditions :

  • Oxidizing agents : Hydrogen peroxide (H₂O₂), iodine (I₂)

  • Solvents : Methanol, aqueous acidic/basic media

  • Temperature : Room temperature to 60°C

Mechanism :
The reaction proceeds via nucleophilic attack on the sulfur-sulfur bond, forming sulfonic acid groups. For example:
R-S-S-R’+3H2O2R-SO3H+R’-SO3H+2H2O\text{R-S-S-R'} + 3\text{H}_2\text{O}_2 \rightarrow \text{R-SO}_3\text{H} + \text{R'-SO}_3\text{H} + 2\text{H}_2\text{O}

Key Findings :

  • Oxidation with iodine in methanol yields pyridine-2-sulfonic acid and butanoic acid derivatives .

  • Reaction kinetics depend on pH, with faster rates observed in alkaline conditions.

Reduction of the Disulfide Bond

The disulfide bond is cleaved under reducing conditions to generate thiols.

Reagents/Conditions :

  • Reducing agents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

  • Solvents : Aqueous buffers (pH 6–8)

  • Time : 30 minutes to 2 hours

Mechanism :
Reduction involves electron transfer to the disulfide bond, producing two thiol groups:
R-S-S-R’+2H++2eR-SH+R’-SH\text{R-S-S-R'} + 2\text{H}^+ + 2e^- \rightarrow \text{R-SH} + \text{R'-SH}

Applications :

  • Used in drug delivery systems (e.g., camptothecin conjugates) where intracellular glutathione triggers drug release via disulfide cleavage .

Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification and amidation.

Esterification

Reagents/Conditions :

  • Activating agents : N-Hydroxysuccinimide (NHS), carbodiimides (e.g., DCC, EDC)

  • Alcohols : Methanol, 2-(pyridin-2-yldisulfanyl)ethanol

Example Reaction :
4-(Pyridin-2-yldisulfanyl)butanoic acid+CH3OHDCC/NHSMethyl ester\text{4-(Pyridin-2-yldisulfanyl)butanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{DCC/NHS}} \text{Methyl ester}

Key Findings :

  • Esterification with 2-(pyridin-2-yldisulfanyl)ethanol forms heterobifunctional linkers for antibody-drug conjugates (ADCs) .

Amidation

Reagents/Conditions :

  • Amines : Primary amines (e.g., camptothecin derivatives)

  • Coupling agents : DMAP, carbodiimides

Example :
Camptothecin was conjugated via amidation to form CPT-buSS-Pyr, enhancing solubility and tumor-targeted delivery .

Crosslinking and Polymerization

The compound serves as a crosslinker in hydrogels and polymers via disulfide exchange.

Reagents/Conditions :

  • Thiol-containing polymers : Poly(ethylene glycol) (PEG) derivatives

  • Catalysts : APS/TEMED redox initiators

Application :

  • Synthesized redox-responsive hydrogels for controlled drug release .

Comparative Reaction Data

Reaction Type Reagents Conditions Products Yield
OxidationH₂O₂, I₂60°C, 4 hSulfonic acids75–85%
ReductionDTTpH 7.4, 1 hThiol derivatives>90%
EsterificationDCC, NHS, MeOHRT, 12 hMethyl ester67%
AmidationEDC, DMAP, CPTDCM, 36 hCamptothecin-buSS-Pyr conjugate61%

Camptothecin Conjugate (CPT-buSS-Pyr)

  • Synthesis : Camptothecin was esterified with this compound using EDC/DMAP, yielding CPT-buSS-Pyr .

  • Activity : The conjugate demonstrated enhanced cytotoxicity against leukemia cells (IC₅₀ = 0.8 μM) compared to free camptothecin (IC₅₀ = 1.2 μM).

Hydrogel for Protein Delivery

  • Application : The compound was incorporated into PEG-based hydrogels, enabling glutathione-triggered release of encapsulated proteins .

Environmental and Stability Considerations

  • pH Sensitivity : Disulfide cleavage accelerates under acidic conditions (pH < 5).

  • Light Sensitivity : Prolonged UV exposure degrades the disulfide bond, necessitating storage in opaque containers .

Scientific Research Applications

4-(Pyridin-2-yldisulfanyl)butanoic acid is a compound with several applications in scientific research, stemming from its disulfide bond's ability to undergo reversible oxidation and reduction.

Scientific Research Applications

This compound is used across various scientific disciplines:

Chemistry It serves as a building block in synthesizing complex molecules, with its disulfide bond being particularly useful in creating cyclic compounds and facilitating cross-linking reactions.

Biology This compound is valuable in redox biology studies because it can undergo reversible oxidation and reduction. It is also utilized in modifying proteins and peptides.

Medicine Research is being conducted to explore its potential as a drug delivery agent, specifically for targeting cells or tissues through the cleavage of the disulfide bond. For example, it has been used in the synthesis of camptothecin derivatives for cancer therapy . Camptothecin was esterified with this compound to produce camptothecin-4-(pyridin-2-yldisulfanyl)butanoate (CPT-buSS-Pyr) .

Industry It is used to produce specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Additional Information

  • Molecular Weight: 165.19 g/mol
  • Molecular Formula: C9H11NO2S2
  • IUPAC Name: 4-pyridin-2-ylbutanoic acid
  • CAS Registry Number: 250266-79-6

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yldisulfanyl)butanoic acid involves the cleavage and formation of the disulfide bond. This reversible redox process allows the compound to act as a redox-active agent, participating in various biochemical and chemical reactions. The pyridine ring can also interact with metal ions, potentially influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yldisulfanyl)-2-sulfobutanoic acid: Similar structure but with an additional sulfonic acid group, which may alter its solubility and reactivity.

    4-(Pyridin-2-yldisulfanyl)pentanoic acid: Similar structure but with a longer carbon chain, which may affect its physical properties and reactivity.

Uniqueness

4-(Pyridin-2-yldisulfanyl)butanoic acid is unique due to its specific combination of a pyridine ring and a butanoic acid moiety linked by a disulfide bond. This structure imparts distinct redox properties and reactivity, making it valuable in various applications, particularly in redox biology and synthetic chemistry.

Biological Activity

4-(Pyridin-2-yldisulfanyl)butanoic acid (also known as 4-PDSB) is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a disulfide bond, which are thought to contribute to its reactivity and interactions with biological targets. Recent studies have explored its synthesis, mechanisms of action, and applications in drug development, particularly in enhancing the efficacy of existing therapeutic agents.

Structure and Composition

This compound has the following molecular formula:

  • Molecular Formula : C9H11N O2S2
  • Molecular Weight : 229.32 g/mol

The compound's structure includes a butanoic acid moiety linked to a pyridine ring via a disulfide bond, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate thiol compounds under controlled conditions. A common method includes the use of dimethylaminopyridine (DMAP) and carbodiimides as coupling agents, facilitating the formation of the disulfide bond while ensuring high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, demonstrating potential as an anticancer agent. Its mechanism may involve binding to the active site of enzymes, thereby blocking substrate access .
  • Antioxidant Properties : The presence of sulfur atoms in its structure allows it to act as a scavenger for reactive oxygen species (ROS), which can mitigate oxidative stress in cells .

Case Studies and Research Findings

  • Camptothecin Derivatives : In one study, this compound was used to esterify camptothecin, a well-known anticancer drug. This modification improved the solubility and bioavailability of camptothecin, leading to enhanced therapeutic effects against cancer cell lines .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in leukemia cells through the activation of caspase pathways .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing neuronal damage caused by oxidative stress .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, AntioxidantEnzyme inhibition, ROS scavenging
CamptothecinAnticancerTopoisomerase inhibition
Other sulfur-containing compoundsVaries (e.g., antimicrobial)Depends on specific structure and targets

Properties

IUPAC Name

4-(pyridin-2-yldisulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMVEZKWNOGJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250266-79-6
Record name 4-(2-Pyridyldithio)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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